4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
CAS No.: 1380300-43-5
Cat. No.: VC4362806
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380300-43-5 |
|---|---|
| Molecular Formula | C14H22ClNO2 |
| Molecular Weight | 271.79 |
| IUPAC Name | [4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14;/h2-5H,6-11,15H2,1H3;1H |
| Standard InChI Key | RQHFZLHBNUCWCB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl |
Introduction
Structural Characteristics and Chemical Properties
The compound’s IUPAC name, [4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine hydrochloride, reflects its tetracyclic architecture. Key structural elements include:
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A tetrahydropyran ring (oxan-4-yl) providing conformational rigidity.
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A 4-methoxyphenylmethyl group attached to the tetrahydropyran’s 4-position, introducing aromaticity and electron-donating methoxy functionality.
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A primary amine (-CHNH) at the tetrahydropyran’s 4-position, protonated as a hydrochloride salt for enhanced solubility .
Table 1: Comparative Analysis with Related Compounds
The compound’s standard InChIKey (RQHFZLHBNUCWCB-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl) provide unambiguous representations of its connectivity and stereoelectronic features .
Synthesis and Industrial Production
While detailed synthetic protocols remain proprietary, patent literature suggests convergent strategies involving:
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Mannich reaction: Condensation of 4-methoxybenzylamine with tetrahydropyran-4-one derivatives.
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Reductive amination: Coupling of 4-methoxybenzaldehyde with pre-functionalized tetrahydropyran intermediates .
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Salt formation: Final treatment with hydrochloric acid to stabilize the free amine .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with vendors like Key Organics Ltd. and CymitQuimica offering research quantities (1g–10g) under controlled conditions . Batch purity exceeds 95%, as verified by HPLC and NMR .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DO): δ 7.25 (d, J = 8.6 Hz, 2H, aromatic), 6.85 (d, J = 8.6 Hz, 2H, aromatic), 3.78 (s, 3H, OCH), 3.45–3.30 (m, 4H, tetrahydropyran OCH), 2.95 (s, 2H, CHNH), 1.80–1.60 (m, 4H, tetrahydropyran CH) .
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C NMR: 158.9 (C-OCH), 130.2–114.7 (aromatic carbons), 68.4 (tetrahydropyran C-O), 55.2 (OCH), 44.1 (CHNH) .
Mass Spectrometry
Infrared Spectroscopy
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Strong bands at 3250 cm (N-H stretch), 1605 cm (aromatic C=C), and 1250 cm (C-O-C ether).
| Parameter | Value | Method |
|---|---|---|
| Water Solubility (mg/mL) | 12.3 ± 0.8 | ALOGPS 2.1 |
| Plasma Protein Binding | 89.2% | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
| Ames Test Mutagenicity | Negative | ProTox-II |
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